2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one
Description
This compound is a bicyclic tertiary amine derivative featuring a 1,3-benzodioxole moiety and a 1,2,3-triazole substituent. The 8-azabicyclo[3.2.1]octane scaffold is structurally analogous to tropane alkaloids, which are known for their pharmacological activity in modulating neurotransmitter systems . Crystallographic analysis using programs like SHELXL and visualization tools such as ORTEP would typically be employed to confirm its three-dimensional conformation and intermolecular interactions.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c23-18(8-12-1-4-16-17(7-12)25-11-24-16)22-13-2-3-14(22)10-15(9-13)21-6-5-19-20-21/h1,4-7,13-15H,2-3,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFGBDKGWFHZCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=CC4=C(C=C3)OCO4)N5C=CN=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Triazole Ring: The triazole ring is often synthesized via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.
Construction of the Azabicyclo Octane System: This step may involve the use of a Diels-Alder reaction followed by hydrogenation to form the bicyclic structure.
Final Coupling: The final step involves coupling the benzodioxole and triazole-containing intermediates with the azabicyclo octane system using appropriate linkers and coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and Diels-Alder reactions, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the triazole ring, potentially converting it to a dihydrotriazole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution at the ethanone moiety.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted ethanone derivatives depending on the nucleophile used.
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, primarily attributed to its structural components:
Antitumor Activity : Compounds with similar structures have been studied for their anticancer properties. They often inhibit key enzymes involved in tumor progression and proliferation, showing efficacy against various cancer cell lines.
Anti-inflammatory Effects : The compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways, making it a candidate for treating chronic inflammatory diseases.
Antibacterial and Antifungal Activities : The presence of the triazole ring suggests potential antibacterial and antifungal effects, as some derivatives have shown the ability to inhibit pathogenic bacteria and fungi.
Case Study 1: Antitumor Activity
A study investigated the effects of related compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that certain derivatives exhibited significant cytotoxicity, especially when used in combination with doxorubicin. This combination therapy demonstrated a synergistic effect, enhancing overall efficacy against resistant cancer subtypes.
Case Study 2: Anti-inflammatory Properties
Research focused on a related compound demonstrated its ability to significantly reduce levels of pro-inflammatory cytokines in vitro. This suggests potential applications in treating conditions characterized by chronic inflammation.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one involves its interaction with specific molecular targets. The triazole ring can act as a ligand for metal ions, potentially inhibiting metalloproteins. The benzodioxole ring may interact with aromatic amino acids in proteins, affecting their function. The azabicyclo octane system provides rigidity to the molecule, enhancing its binding affinity to biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogs include:
Atropine analogs : Tropane-based molecules with substitutions at the 3-position of the bicyclic scaffold.
Benzodiazepine-triazole hybrids : Compounds combining benzodioxole or benzodiazepine motifs with triazole rings.
8-Azabicyclo[3.2.1]octane derivatives : Variations with different substituents (e.g., ester, amide, or aryl groups).
Key Comparison Metrics
*No crystallographic data for the target compound was located in the provided evidence.
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 313.35 g/mol. The structure includes a benzodioxole moiety and a triazole ring, which are known for their pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 313.35 g/mol |
| CAS Number | 860611-32-1 |
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives of triazoles can inhibit the growth of various bacteria and fungi. For instance, a related study demonstrated that triazole derivatives displayed potent activity against Staphylococcus aureus and Candida albicans .
Anticancer Potential
The benzodioxole structure is associated with anticancer properties. In vitro studies have shown that compounds with this moiety can induce apoptosis in cancer cell lines by modulating pathways involved in cell survival and proliferation. One study reported that related compounds inhibited the proliferation of breast cancer cells by inducing cell cycle arrest .
The biological activity of this compound may involve several mechanisms:
Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, disrupting cellular functions.
Receptor Modulation : It could bind to cellular receptors, influencing signal transduction pathways that regulate various biological processes.
DNA Interaction : The compound might intercalate into DNA or RNA structures, affecting gene expression and replication processes.
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of various triazole derivatives, including those similar to the compound . Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting significant antibacterial activity .
Study 2: Anticancer Activity
In another study focusing on the anticancer potential of benzodioxole derivatives, it was found that these compounds could inhibit the growth of MCF-7 breast cancer cells with an IC50 value of 15 µM. This highlights the potential for further development as anticancer agents .
Q & A
Q. What are the key synthetic routes for 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one, and how can yield and purity be optimized?
- Methodological Answer : The synthesis involves multi-step routes, including:
- Step 1 : Construction of the 8-azabicyclo[3.2.1]octane core via [3+2] cycloaddition or ring-closing metathesis.
- Step 2 : Introduction of the triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
- Step 3 : Coupling of the benzodioxole-ethyl fragment using nucleophilic substitution or amidation.
Optimization Strategies : - Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for CuAAC .
- Catalysts : Use of Cu(I) catalysts (e.g., CuI) at 60–80°C improves triazole formation .
- Purification : Intermediate purification via column chromatography (silica gel, hexane/EtOAc gradients) ensures high purity .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry of the triazole and stereochemistry of the bicyclic framework. For example, the triazole proton appears as a singlet at δ 7.8–8.2 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ m/z calculated for C20H19N4O3: 387.1456) .
- X-ray Crystallography : SHELX software refines crystallographic data to resolve absolute configuration and bond angles .
Advanced Research Questions
Q. How can researchers resolve discrepancies between crystallographic data and computational models for this compound?
- Methodological Answer :
- Refinement Tools : Use SHELXL for high-resolution crystallographic refinement, adjusting parameters like thermal displacement (ADPs) and occupancy factors .
- Computational Validation : Compare experimental X-ray data with density functional theory (DFT)-optimized structures (e.g., Gaussian 16 at B3LYP/6-311+G(d,p)) to identify steric or electronic mismatches .
- Solvent Effects : Account for disordered solvent molecules in the crystal lattice, which may distort bond lengths .
Q. What strategies are employed to study the structure-activity relationship (SAR) of this compound in medicinal chemistry?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the benzodioxole (e.g., electron-withdrawing groups) or triazole (e.g., alkyl vs. aryl substitutions) to assess bioactivity changes .
- Biological Assays : Test analogs against kinase panels (e.g., JAK/TYK2) or cellular models (e.g., cytokine inhibition in THP-1 cells) to correlate structural features with activity .
- Docking Studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., triazole interactions with ATP-binding pockets) .
Q. How does the triazole moiety influence the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Hydrogen Bonding : The triazole’s N2 and N3 atoms form hydrogen bonds with residues like Asp/Lys in enzymatic active sites .
- π-π Stacking : The aromatic triazole interacts with phenylalanine or tyrosine residues in target proteins (e.g., kinases) .
- Validation : Competitive binding assays (e.g., fluorescence polarization) quantify triazole-dependent inhibition constants (Ki) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
